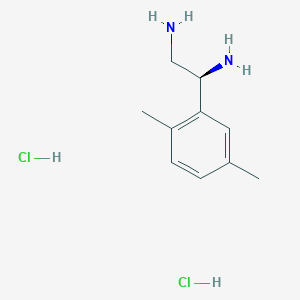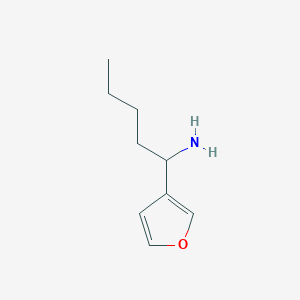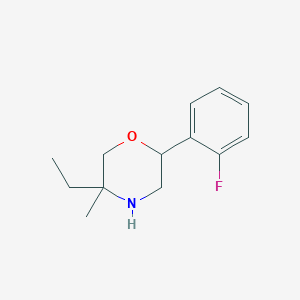
5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine is a chemical compound that belongs to the class of morpholine derivatives. Morpholine derivatives are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. This particular compound features an ethyl group, a fluorophenyl group, and a methyl group attached to the morpholine ring, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine typically involves the reaction of 2-fluoroaniline with ethyl chloroformate to form an intermediate, which is then reacted with methylamine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted derivatives with the replacement of the fluorine atom.
Aplicaciones Científicas De Investigación
5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 5-Ethyl-2-(2-chlorophenyl)-5-methylmorpholine
- 5-Ethyl-2-(2-bromophenyl)-5-methylmorpholine
- 5-Ethyl-2-(2-iodophenyl)-5-methylmorpholine
Uniqueness
5-Ethyl-2-(2-fluorophenyl)-5-methylmorpholine is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms are known to enhance the stability and lipophilicity of compounds, making them more effective in certain applications compared to their halogenated counterparts.
Propiedades
Fórmula molecular |
C13H18FNO |
|---|---|
Peso molecular |
223.29 g/mol |
Nombre IUPAC |
5-ethyl-2-(2-fluorophenyl)-5-methylmorpholine |
InChI |
InChI=1S/C13H18FNO/c1-3-13(2)9-16-12(8-15-13)10-6-4-5-7-11(10)14/h4-7,12,15H,3,8-9H2,1-2H3 |
Clave InChI |
QNHJIJJYIWTCMK-UHFFFAOYSA-N |
SMILES canónico |
CCC1(COC(CN1)C2=CC=CC=C2F)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4E)-1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-ylidene]amino3-(trifluoromethyl)benzoate](/img/structure/B13057761.png)
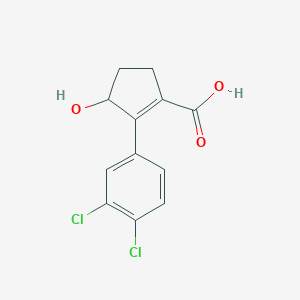

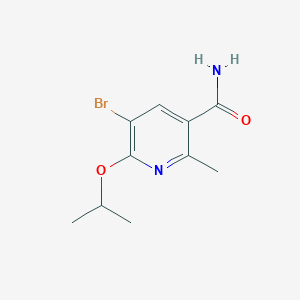
![N-(3-((2R,3S,4S,5R)-4-Fluoro-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-YL)-7-oxo-6,7-dihydro-3H-[1,2,3]triazolo[4,5-D]pyrimidin-5-YL)isobutyramide](/img/structure/B13057781.png)

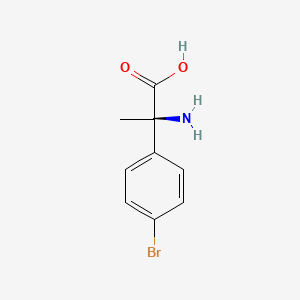
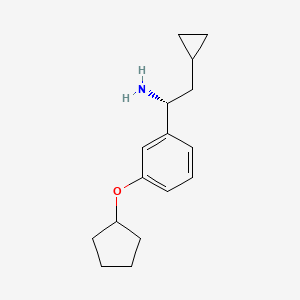
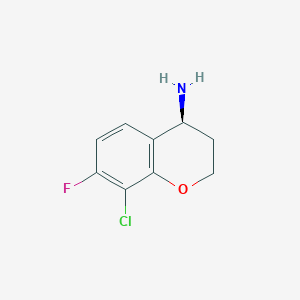
![ethyl (Z)-3-({3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-1H-pyrazol-5-yl}amino)-2-(2,2,2-trifluoroacetyl)-2-propenoate](/img/structure/B13057825.png)
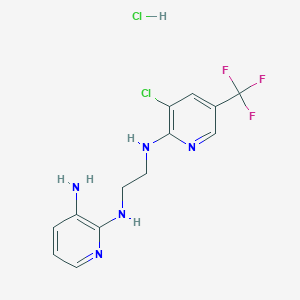
![(2E)-N-(4-methoxyphenyl)-2-{[(4-methoxyphenyl)amino]methylidene}-3-oxobutanamide](/img/structure/B13057836.png)
